6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
Overview
Description
6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a dihydroquinoline core, and two methyl groups at the 4th position. The quinoline structure is known for its wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a brominating agent.
Bromination: The aniline derivative undergoes bromination to introduce the bromine atom at the 6th position.
Cyclization: The brominated intermediate is then subjected to cyclization under acidic or basic conditions to form the quinoline core.
Reduction: The quinoline core is reduced to the dihydroquinoline form.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further modify the dihydroquinoline core.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological activities.
Scientific Research Applications
6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the quinoline core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one: Similar structure with a fluorine atom instead of bromine.
6-Iodo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s size and electronegativity can lead to different binding affinities and reaction pathways compared to its halogen analogs.
Properties
IUPAC Name |
6-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRFIBKHXWYJAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444099 | |
Record name | 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135631-90-2 | |
Record name | 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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